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molecular formula C16H19NO4 B8533325 3-Hydroxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one CAS No. 303752-07-0

3-Hydroxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one

Cat. No. B8533325
M. Wt: 289.33 g/mol
InChI Key: QNGASUQVLIOHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06326495B2

Procedure details

3-Hydroxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one (17.35 kg, 60 moles) and cesium carbonate (22.126 kg, 67.9 moles) were added to dry dimethylformamide (24 gal, 90.8 L) in a clean, dry 100 gallon tank. The suspension was stirred a half hour to insure dispersion. Dimethyl sulfate (8.552 kg, 67.8 moles) was added neat over a period of 30 minutes keeping the temperature 20-25° C. When the charge was complete the addition funnel was rinsed into the tank with additional DMF (500 ml). The reaction was allowed to stir at 20-25° C. for 16 hours. The reaction was diluted with ethyl acetate (108 gal, 408.8 L) and was washed with water (4×22 gal (83.3 L)). The ethyl acetate solution was washed with a solution made up of 6.94 liters 50% sodium hydroxide in 22 gal (83.3 L) of water followed by washing with a solution made up with 6.94 liters of concentrated HCl in 22 gal (83.3 L) of water. The organic solution was dried by washing with brine (14 gal, 53 L) The ethyl acetate was vacuum stripped to an oil which was suitable for use in the next step. The estimated yield based on NMR analysis of residual solvent was 89%. A small sample was isolated for characterization.
Quantity
17.35 kg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
22.126 kg
Type
reactant
Reaction Step One
Quantity
90.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:21])[N:4]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH2:5][CH2:6][C:7]=1[C:8](=[O:11])[CH2:9][CH3:10].[C:22](=O)([O-])[O-].[Cs+].[Cs+].S(OC)(OC)(=O)=O>CN(C)C=O>[CH3:22][O:1][C:2]1[C:3](=[O:21])[N:4]([CH2:12][C:13]2[CH:14]=[CH:15][C:16]([O:19][CH3:20])=[CH:17][CH:18]=2)[CH2:5][CH2:6][C:7]=1[C:8](=[O:11])[CH2:9][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
17.35 kg
Type
reactant
Smiles
OC=1C(N(CCC1C(CC)=O)CC1=CC=C(C=C1)OC)=O
Name
cesium carbonate
Quantity
22.126 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
90.8 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.552 kg
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred a half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry 100 gallon tank
CUSTOM
Type
CUSTOM
Details
the temperature 20-25° C
WASH
Type
WASH
Details
was rinsed into the tank with additional DMF (500 ml)
STIRRING
Type
STIRRING
Details
to stir at 20-25° C. for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate (108 gal, 408.8 L)
WASH
Type
WASH
Details
was washed with water (4×22 gal (83.3 L))
WASH
Type
WASH
Details
The ethyl acetate solution was washed with a solution
WASH
Type
WASH
Details
by washing with a solution
CUSTOM
Type
CUSTOM
Details
The organic solution was dried
WASH
Type
WASH
Details
by washing with brine (14 gal, 53 L) The ethyl acetate
CUSTOM
Type
CUSTOM
Details
The estimated yield
CUSTOM
Type
CUSTOM
Details
A small sample was isolated for characterization

Outcomes

Product
Name
Type
Smiles
COC=1C(N(CCC1C(CC)=O)CC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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